molecular formula C6H10LiNO2 B6303560 Lithium 3-(azetidin-1-yl)propanoic acid CAS No. 2102410-37-5

Lithium 3-(azetidin-1-yl)propanoic acid

Cat. No.: B6303560
CAS No.: 2102410-37-5
M. Wt: 135.1 g/mol
InChI Key: SLAPOUVWEDACGE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 3-(azetidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10LiNO2 It is a lithium salt of 3-(azetidin-1-yl)propanoic acid and is known for its unique structural features, which include an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-(azetidin-1-yl)propanoic acid typically involves the reaction of 3-(azetidin-1-yl)propanoic acid with a lithium base. One common method is to dissolve 3-(azetidin-1-yl)propanoic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add a lithium reagent, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(azetidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the compound with hydrogenated azetidine rings.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Lithium 3-(azetidin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium 3-(azetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its reactivity. Detailed studies on the molecular targets and pathways involved are ongoing and may provide further insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Lithium 3-(pyrrolidin-1-yl)propanoic acid: Similar structure with a pyrrolidine ring instead of an azetidine ring.

    Lithium 3-(piperidin-1-yl)propanoic acid: Contains a piperidine ring, offering different reactivity and properties.

Uniqueness

Lithium 3-(azetidin-1-yl)propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The smaller ring size of azetidine compared to pyrrolidine and piperidine results in different steric and electronic effects, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

lithium;3-(azetidin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.Li/c8-6(9)2-5-7-3-1-4-7;/h1-5H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPOUVWEDACGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CN(C1)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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